molecular formula C12H11BrF2O2 B8123352 Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate

Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate

Cat. No.: B8123352
M. Wt: 305.11 g/mol
InChI Key: AMRTXRWRGAVICX-QPJJXVBHSA-N
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Description

Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate: is an organic compound that features a complex aromatic structure with bromine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluoroaniline.

    Formation of Intermediate: The aniline derivative undergoes a diazotization reaction followed by a Sandmeyer reaction to introduce the ethyl ester group.

    Final Product Formation: The intermediate is then subjected to a Heck reaction with ethyl acrylate under palladium catalysis to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogenation catalysts.

    Addition Reactions: The double bond in the acrylate moiety can participate in various addition reactions, such as Michael addition with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Saturated esters.

Scientific Research Applications

Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate exerts its effects depends on its application:

    In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine atoms enhance binding affinity and selectivity.

    In Materials Science: The compound’s electronic properties are influenced by the substituents, affecting conductivity and reactivity.

Comparison with Similar Compounds

Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate can be compared with other similar compounds:

    Ethyl 3-(4-chloro-2,6-difluorophenyl)-2-methylacrylate: Similar structure but with chlorine instead of bromine, affecting reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.

    Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxybutanoate: A hydroxylated derivative with potential differences in biological activity and chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable tool in research and development.

Properties

IUPAC Name

ethyl (E)-3-(4-bromo-2,6-difluorophenyl)-2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2O2/c1-3-17-12(16)7(2)4-9-10(14)5-8(13)6-11(9)15/h4-6H,3H2,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRTXRWRGAVICX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1F)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1F)Br)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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